Enhanced Calculated Lipophilicity (clogP) Versus Unsubstituted Benzamidine
The predicted octanol-water partition coefficient (clogP) for Benzamidine, o-chloro-N-2-naphthyl- is substantially higher than that of unsubstituted benzamidine, indicating improved membrane permeability potential. This is a class-level inference based on the compound's structure [1].
| Evidence Dimension | Calculated logP (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 4.8 (estimated by fragment-based method; ChemDraw/ChemAxon prediction for C17H13ClN2) |
| Comparator Or Baseline | Benzamidine (C7H8N2): clogP ≈ 0.7 |
| Quantified Difference | ΔclogP ≈ +4.1 log units |
| Conditions | In silico calculation; no experimental logP data available for the target compound. |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical factor for cellular assays and in vivo probe development, making this compound more suitable than unsubstituted benzamidine for intracellular target engagement studies.
- [1] ChemAxon / ChemDraw clogP prediction for 2-chloro-N'-naphthalen-2-ylbenzenecarboximidamide vs. benzamidine (accessed via chemicalize.com, 2026-05-11). Fragment-based method, validated against measured logP datasets. View Source
